
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide
描述
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thioamides and is commonly used as a reagent in organic chemistry. In
作用机制
The exact mechanism of action of 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inducing oxidative stress and DNA damage in cancer cells. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models. This compound has also been shown to inhibit the activity of several enzymes that are involved in various disease processes.
实验室实验的优点和局限性
One of the main advantages of using 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines and has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the research on 4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide. One of the most promising directions is the development of this compound as a novel anti-cancer drug. Further studies are needed to explore the mechanism of action of this compound and to identify the specific cancer types that are most sensitive to this compound. In addition, future studies should explore the potential applications of this compound in other fields of scientific research, such as drug discovery and enzyme inhibition.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anti-cancer activity and has the potential to be developed into a novel anti-cancer drug. Further studies are needed to explore the mechanism of action of this compound and to identify the specific cancer types that are most sensitive to this compound.
科学研究应用
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various animal models.
In addition to its anti-cancer activity, this compound has also been studied for its potential applications in the field of drug discovery. This compound has been shown to inhibit the activity of several enzymes that are involved in various disease processes, including HIV-1 integrase, cysteine proteases, and metalloproteinases.
属性
IUPAC Name |
4-(dimethylamino)-N-(4-methoxyphenyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-18(2)14-8-4-12(5-9-14)16(20)17-13-6-10-15(19-3)11-7-13/h4-11H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENABLHZGLBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)
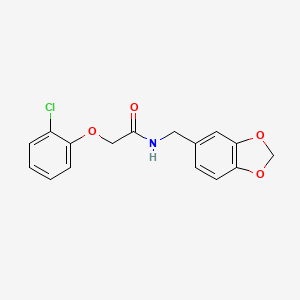
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
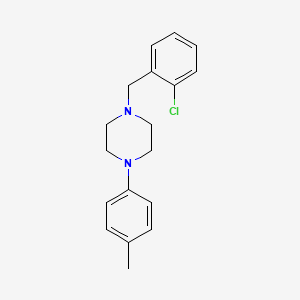
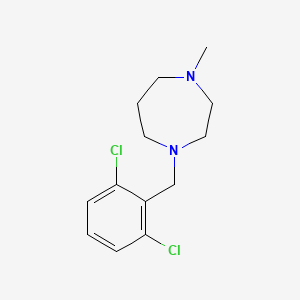

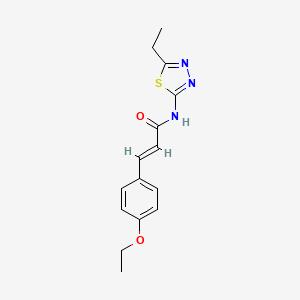
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)
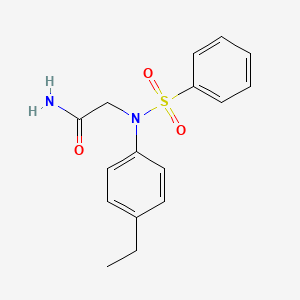
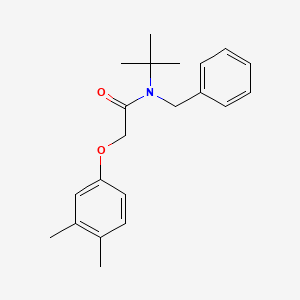
![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)
